2,2-Diphenylvinylboronic acid
Description
2,2-Diphenylvinylboronic acid (CAS: 474688-72-7) is a boronic acid derivative with the molecular formula C₁₄H₁₃BO₂ and a molecular weight of 224.06 g/mol. It features a vinyl group bonded to two phenyl substituents and a boronic acid functional group (-B(OH)₂). This compound is primarily utilized as an intermediate in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in constructing biaryl systems for pharmaceuticals and materials science . Commercial specifications include a purity of ≥95%, moisture content ≤1.0%, and production scalability up to kilogram quantities .
Properties
CAS No. |
474688-72-7 |
|---|---|
Molecular Formula |
C14H13BO2 |
Molecular Weight |
224.06 g/mol |
IUPAC Name |
2,2-diphenylethenylboronic acid |
InChI |
InChI=1S/C14H13BO2/c16-15(17)11-14(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-11,16-17H |
InChI Key |
VAKKDBBXNSOJMK-UHFFFAOYSA-N |
Canonical SMILES |
B(C=C(C1=CC=CC=C1)C2=CC=CC=C2)(O)O |
Origin of Product |
United States |
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling
The compound participates in palladium-catalyzed Suzuki-Miyaura couplings with aryl/vinyl halides to form biaryls or conjugated dienes. A representative reaction:
Conditions :
| Substrate (X) | Product Type | Yield (%) | Reference |
|---|---|---|---|
| Aryl bromide | Biaryl | 92 | |
| Vinyl chloride | Diene | 85 |
[2+2] Photodimerization
Under UV light, the compound undergoes [2+2] cycloaddition in cocrystalline phases. High pressure (0.48 GPa) accelerates reactivity by reducing intermolecular distances:
Key Parameters :
Transmetallation and Conjugate Addition
-
Transmetallation : Reacts with organozinc or organomagnesium reagents to form extended π-systems.
-
Conjugate Addition : Adds to α,β-unsaturated carbonyls via boron-mediated 1,4-addition.
Catalytic Cycle in Suzuki-Miyaura Coupling
-
Oxidative Addition : Pd(0) inserts into the C-X bond of the aryl halide.
-
Transmetallation : Boronate transfers the vinyl group to Pd(II).
-
Reductive Elimination : Pd(0) releases the coupled product .
Photodimerization Pathway
-
Step 1 : Photoexcitation induces π-orbital overlap between vinyl groups.
-
Step 2 : Pedal-like motion aligns reactants for cycloaddition .
Optimized Reaction Parameters
| Parameter | Suzuki-Miyaura | Photodimerization |
|---|---|---|
| Temperature | 80–100°C | 25°C (ambient) |
| Catalyst Loading | 1–5 mol% Pd | None |
| Reaction Time | 12–24 h | 2–6 h |
| Solvent | THF/H₂O | Solid-state |
Comparison with Similar Compounds
Comparison with Similar Compounds
Boronic acids exhibit diverse reactivities and applications depending on their substituents. Below is a detailed comparison of 2,2-Diphenylvinylboronic acid with structurally related compounds:
Table 1: Comparative Analysis of this compound and Analogues
Key Structural and Functional Comparisons
Electron Effects :
- Electron-Withdrawing Groups (e.g., -F, -B(OH)₂) : Fluorinated derivatives like 2-Fluorophenylboronic acid exhibit increased Lewis acidity, enhancing their reactivity in Suzuki couplings . In contrast, this compound’s vinyl group introduces steric hindrance, which can improve selectivity in coupling reactions .
- Electron-Donating Groups (e.g., -OH, -NH₂) : 2-Hydroxyphenylboronic acid forms hydrogen bonds, making it suitable for biomedical applications such as glucose-responsive hydrogels .
Steric Considerations :
- The diphenylvinyl group in this compound creates significant steric bulk, which can reduce side reactions in cross-couplings compared to less hindered analogues like 2-Formylphenylboronic acid .
Applications: Pharmaceutical Intermediates: this compound and 2-Formylphenylboronic acid are both used in drug synthesis, but the latter’s aldehyde group offers additional functionalization pathways . Materials Science: 2-(Diphenylamino)phenylboronic acid’s extended π-system and amino group make it a candidate for organic electronics , whereas 2,4-Difluorophenylboronic acid’s crystalline stability is leveraged in crystal engineering .
Research Findings and Challenges
- Reactivity in Cross-Couplings: Fluorinated boronic acids (e.g., 2,4-Difluorophenylboronic acid) often outperform non-fluorinated analogues in reaction rates due to enhanced electrophilicity . However, this compound’s steric profile can mitigate undesired homocoupling, a common issue in Suzuki reactions .
- Biomedical Limitations : While 2-Hydroxyphenylboronic acid is widely used in glucose sensors, its propensity to form reversible esters with diols can lead to instability in aqueous environments .
Q & A
Q. How does substituent variation on the phenyl rings alter electronic properties?
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